(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid
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Overview
Description
GS-9822 is a novel LEDGIN (Lens Epithelium-Derived Growth Factor Inhibitor) that targets the binding pocket of LEDGF/p75, a cellular cofactor that significantly contributes to HIV integration site selection. This compound displays a block-and-lock phenotype in cell culture, making it a potent antiviral agent that inhibits HIV integration and maturation .
Preparation Methods
The synthetic routes and reaction conditions for GS-9822 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
GS-9822 undergoes various chemical reactions, primarily focusing on its interaction with the LEDGF/p75 binding pocket. The compound inhibits the integrase-LEDGF/p75 interaction, reducing HIV-1 integration. The major products formed from these reactions are less active or inactive forms of the virus .
Scientific Research Applications
GS-9822 has significant scientific research applications, particularly in the field of HIV research. It is used to study HIV latency and as a functional cure strategy. The compound’s ability to inhibit HIV integration and maturation makes it a valuable tool for understanding the mechanisms of HIV persistence and developing potential treatments . Additionally, GS-9822 has high in vitro metabolic stability and favorable oral pharmacokinetic profiles, making it suitable for preclinical research .
Mechanism of Action
GS-9822 exerts its effects by targeting the LEDGF/p75 binding pocket, a crucial site for HIV integration. By inhibiting the integrase-LEDGF/p75 interaction, GS-9822 prevents the integration of HIV into the host genome, thereby reducing viral replication and promoting latency. This mechanism of action is referred to as the early effect of LEDGINs .
Comparison with Similar Compounds
GS-9822 is compared with other LEDGINs, such as CX14442. In most assays, GS-9822 has shown greater potency than CX14442. The unique aspect of GS-9822 is its ability to demonstrate combined effects on viral replication, integrase-LEDGF/p75 interaction, integration sites, epigenetic landscape, immediate latency, and latency reversal at nanomolar concentrations achievable in the clinic . Other similar compounds include dolutegravir and bictegravir, which are integrase strand transfer inhibitors (INSTIs) used in combination antiretroviral therapy .
Properties
Molecular Formula |
C36H39ClN4O4S |
---|---|
Molecular Weight |
659.2 g/mol |
IUPAC Name |
(2S)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C36H39ClN4O4S/c1-20-16-27-33(30(21-6-9-24(37)10-7-21)29(20)32(35(42)43)45-36(2,3)4)46-34(38-27)23-8-11-28-26(17-23)31(39-40(28)5)22-12-14-41(15-13-22)25-18-44-19-25/h6-11,16-17,22,25,32H,12-15,18-19H2,1-5H3,(H,42,43)/t32-/m0/s1 |
InChI Key |
RRMWWVMCCINVHZ-YTTGMZPUSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1[C@@H](C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C |
Canonical SMILES |
CC1=CC2=C(C(=C1C(C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C |
Origin of Product |
United States |
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